Atr-IN-15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Atr-IN-15 is a potent inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response, particularly in the repair of single-stranded DNA breaks. This compound has an inhibitory concentration (IC50) of 8 nanomolar against ATR kinase and also targets LoVo cells, DNA-dependent protein kinase (DNA-PK), and phosphoinositide 3-kinase (PI3K) with higher IC50 values .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atr-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturing companies. general synthetic methods for ATR inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

Atr-IN-15 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Bioprocess Monitoring

One of the significant applications of Atr-IN-15 is in the field of bioprocess monitoring through innovative techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy. This method allows for the non-destructive analysis of biological samples, making it suitable for real-time monitoring of cell cultures and metabolic processes.

Key Findings:

- ATR-FTIR spectroscopy can monitor glucose and lactate levels in CHO (Chinese Hamster Ovary) cell cultures over extended periods without requiring calibration, demonstrating its robustness and reliability in bioprocessing environments .

- The use of disposable ATR crystals has been proposed to minimize contamination risks and reduce downtime between batches, enhancing the efficiency of bioprocess monitoring systems .

DNA Damage Response

This compound plays a crucial role in the DNA damage response, specifically in the phosphorylation of the p53 protein. This function is vital for cellular responses to DNA damage, influencing cell cycle regulation and apoptosis.

Case Study Insights:

- Research indicates that this compound phosphorylates p53 at critical serine residues (Ser-15 and Ser-37), which are essential for activating p53's tumor suppressor functions in response to DNA damage .

- The inhibition of this phosphorylation pathway can lead to impaired cellular responses to DNA damage, highlighting this compound's significance in cancer biology and therapeutic interventions .

Cell Cycle Regulation

This compound is integral to maintaining cell cycle checkpoints, particularly in response to ionizing radiation and stalled DNA replication. Its role is especially pronounced in the activation of checkpoint kinases that prevent cell cycle progression until DNA damage is repaired.

Research Findings:

- Studies utilizing conditional knockout models have demonstrated that this compound is essential for the phosphorylation of Rad17, a key player in DNA damage signaling pathways, thus underscoring its importance in cellular stress responses .

- The differential roles of this compound compared to other checkpoint kinases like ATM (Ataxia Telangiectasia Mutated) have been characterized, revealing its unique contributions to maintaining genomic stability .

Therapeutic Potential

Given its roles in DNA repair and cell cycle regulation, this compound has potential therapeutic applications, particularly in cancer treatment strategies aimed at enhancing the efficacy of radiotherapy and chemotherapy.

Potential Applications:

- Targeting this compound pathways may improve the sensitivity of cancer cells to DNA-damaging agents, providing a basis for combination therapies that could enhance treatment outcomes .

- Research into inhibitors or modulators of this compound could lead to novel strategies for overcoming resistance mechanisms in cancer therapy.

Data Summary Table

| Application Area | Key Findings | Implications |

|---|---|---|

| Bioprocess Monitoring | Real-time monitoring of metabolites using ATR-FTIR | Enhanced efficiency and reduced contamination |

| DNA Damage Response | Phosphorylation of p53 at critical sites | Essential for tumor suppression mechanisms |

| Cell Cycle Regulation | Required for Rad17 phosphorylation | Critical for genomic stability |

| Therapeutic Potential | Enhancing sensitivity to DNA-damaging agents | Potential for improved cancer treatment strategies |

Mechanism of Action

Atr-IN-15 exerts its effects by inhibiting ATR kinase activity. ATR kinase is recruited to regions of single-stranded DNA within double-stranded DNA. Once activated, ATR phosphorylates several substrates, particularly checkpoint kinase 1 (CHK1). This signaling cascade regulates key cell functions, including the arrest of the cell cycle by activation of intra-S-phase and G2-M-phase checkpoints, stabilization of replication forks, and the repair of DNA damage .

Comparison with Similar Compounds

Similar Compounds

BAY 1895344: Another ATR inhibitor with potent activity against ATR kinase.

AZD6738: An ATR inhibitor used in combination with other therapies for cancer treatment.

M6620: An ATR inhibitor explored in clinical trials for its potential to enhance the efficacy of DNA-damaging agents.

Uniqueness

Atr-IN-15 is unique due to its high potency and selectivity for ATR kinase. It has a lower IC50 value compared to other ATR inhibitors, making it a valuable tool for studying ATR-related pathways and developing new therapeutic strategies.

Biological Activity

Atr-IN-15 is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This article explores the biological mechanisms, efficacy, and research findings associated with this compound, drawing from various studies and clinical trials.

This compound functions primarily as an ATR (Ataxia Telangiectasia and Rad3-related protein) inhibitor . ATR is a key regulator of the DNA damage response (DDR), playing a critical role in maintaining genomic stability. By inhibiting ATR, this compound disrupts the cellular response to DNA damage, leading to increased replication stress and apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of DNA Repair : ATR inhibition prevents the repair of DNA double-strand breaks, which can lead to cell death, particularly in rapidly dividing cancer cells.

- Synergistic Effects with Other Therapies : this compound has shown potential when used in combination with other therapeutic agents, enhancing their efficacy by compromising the cancer cell's ability to repair DNA damage.

Research Findings

Several studies have investigated the biological activity of this compound, yielding important insights into its efficacy and safety profile.

Efficacy Studies

- Tumor Regression in Preclinical Models :

- Cell Viability and Apoptosis :

- Phosphoproteomic Analysis :

Clinical Trials

A first-in-human study assessed the safety and tolerability of this compound (referred to as tuvusertib in clinical settings) in patients with advanced solid tumors. Key findings included:

- Safety Profile : this compound was well tolerated at recommended doses, with manageable side effects.

- Target Engagement : Pharmacodynamic analyses indicated effective target engagement at therapeutic doses .

Data Table: Summary of Biological Activity Studies on this compound

Q & A

Basic Research Questions

Q. What is the molecular mechanism of ATR-IN-15 in inhibiting ATR kinase activity, and how does this relate to its anticancer properties?

this compound selectively inhibits the ATR kinase, a critical regulator of DNA damage response (DDR). Mechanistically, it binds to the kinase domain, blocking phosphorylation of downstream targets like CHK1, thereby disrupting DNA repair and inducing apoptosis in cancer cells (e.g., LoVo colorectal cancer models) . To validate this mechanism, researchers should perform kinase inhibition assays (e.g., ATP-competitive binding studies) combined with Western blotting to assess CHK1 phosphorylation suppression. Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Q. What experimental parameters are critical for assessing this compound’s efficacy in vitro?

Key parameters include:

- Cell line selection : Use DDR-dependent models (e.g., LoVo, HCT116) with validated ATR expression.

- Dosage range : Test concentrations spanning 0.1–10 μM, based on IC₅₀ values from preliminary studies.

- Combination therapies : Pair with DNA-damaging agents (e.g., cisplatin) to evaluate synergistic effects.

- Controls : Include untreated cells and a positive control (e.g., a known ATR inhibitor like VE-821). Ensure reproducibility by documenting cell passage numbers, culture conditions, and assay timepoints .

Q. How should researchers validate this compound’s specificity to avoid off-target effects?

Use kinase profiling panels (e.g., Eurofins KinaseScan) to test inhibition across 300+ kinases. Additionally, employ siRNA-mediated ATR knockdown in parallel experiments; concordant phenotypic outcomes (e.g., reduced cell viability) confirm on-target activity. Cross-validate findings with orthogonal assays, such as comet assays for DNA damage accumulation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s off-target effects observed in different cell lines?

Contradictions often arise from cell line-specific genetic backgrounds (e.g., TP53 status, BRCA mutations). Methodological steps:

- Perform whole-exome sequencing on discrepant cell lines to identify confounding genomic factors.

- Use isogenic cell pairs (e.g., wild-type vs. TP53-knockout) to isolate variables.

- Apply pathway enrichment analysis (e.g., GSEA) to transcriptomic data, focusing on non-DDR pathways affected by this compound .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound cytotoxicity assays?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Report 95% confidence intervals and apply ANOVA for multi-group comparisons. For high-throughput screens, apply correction methods (e.g., Bonferroni) to mitigate false positives. Raw data should include technical replicates (≥3) and biological replicates (≥2) to ensure robustness .

Q. How can researchers optimize this compound’s pharmacokinetic (PK) properties for in vivo studies?

- Solubility : Test in PBS and murine plasma; use co-solvents (e.g., DMSO ≤0.1%) if needed.

- Stability : Conduct LC-MS/MS analysis to assess compound degradation in serum (37°C, 24 hrs).

- Dosing regimen : Perform pilot PK studies to determine half-life and bioavailability. Adjust administration routes (e.g., intraperitoneal vs. oral) based on absorption profiles .

Q. What strategies mitigate resistance to this compound in long-term cancer treatment models?

Resistance mechanisms often involve upregulation of parallel DDR pathways (e.g., ATM). Address this by:

- Combining this compound with ATM inhibitors (e.g., KU-55933).

- Conducting longitudinal RNA-seq to identify adaptive gene expression changes.

- Using patient-derived xenografts (PDXs) to model clonal evolution under sustained ATR inhibition .

Q. Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound activity?

- Source compounds from certified suppliers with lot-specific COA (Certificate of Analysis).

- Validate each batch via HPLC (>95% purity) and dose-response assays.

- Report batch numbers and purity data in all publications to enhance reproducibility .

Q. What metrics are essential for comparing this compound’s efficacy across studies?

Standardize reporting of:

- IC₅₀ values (with 95% CIs).

- Maximum inhibitory effect (Emax).

- Selectivity ratios (ATR vs. off-target kinases). Include raw data in supplementary materials to enable meta-analyses .

Q. Integration with Existing Knowledge

Q. How does this compound’s activity compare to other ATR inhibitors (e.g., VE-821, AZD6738) in preclinical models?

Comparative studies should assess:

Properties

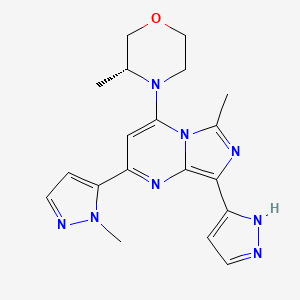

Molecular Formula |

C19H22N8O |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(3R)-3-methyl-4-[6-methyl-2-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)imidazo[1,5-a]pyrimidin-4-yl]morpholine |

InChI |

InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-15(16-5-7-21-25(16)3)23-19-18(14-4-6-20-24-14)22-13(2)27(17)19/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)/t12-/m1/s1 |

InChI Key |

ZZBXMUWXLWRZGV-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |

Canonical SMILES |

CC1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.